molecular formula C18H17N5O3S B5953171 8-({[2-(2-METHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE

8-({[2-(2-METHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE

Cat. No.: B5953171
M. Wt: 383.4 g/mol
InChI Key: IZSFEJUCYMTUHL-UHFFFAOYSA-N
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Description

8-({[2-(2-METHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound with a unique structure that incorporates multiple functional groups, including an oxazole ring, a methoxyphenyl group, and a purinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-({[2-(2-METHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves multi-step organic synthesis The process begins with the preparation of the oxazole ring, which is then functionalized with a methoxyphenyl groupThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography would be employed to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

8-({[2-(2-METHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols and amines. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while nucleophilic substitution of the sulfanyl group can produce a variety of substituted derivatives .

Scientific Research Applications

8-({[2-(2-METHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-({[2-(2-METHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the oxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The sulfanyl group can also participate in redox reactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-({[2-(2-METHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the oxazole ring and the purinone core allows for diverse interactions with biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

8-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-9-methyl-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-10-12(21-17(26-10)11-6-4-5-7-13(11)25-3)8-27-18-22-14-15(23(18)2)19-9-20-16(14)24/h4-7,9H,8H2,1-3H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSFEJUCYMTUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2OC)CSC3=NC4=C(N3C)N=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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